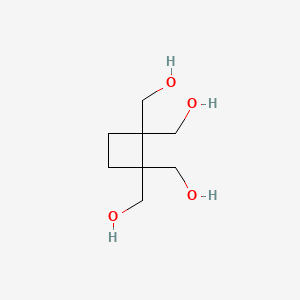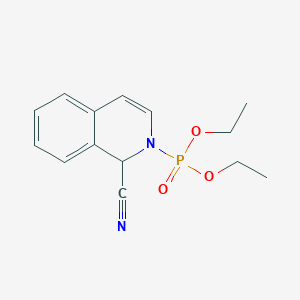
Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate typically involves the reaction of isoquinoline derivatives with diethyl phosphite and a cyanating agent. The reaction conditions may include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine-substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate would depend on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Similar compounds to diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate include other isoquinoline derivatives and phosphonates, such as:
- Diethyl (isoquinolin-2-yl)phosphonate
- Diethyl (1-aminoisoquinolin-2(1H)-yl)phosphonate
- Diethyl (1-hydroxyisoquinolin-2(1H)-yl)phosphonate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a cyano group and a phosphonate group
特性
CAS番号 |
20872-75-7 |
|---|---|
分子式 |
C14H17N2O3P |
分子量 |
292.27 g/mol |
IUPAC名 |
2-diethoxyphosphoryl-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)16-10-9-12-7-5-6-8-13(12)14(16)11-15/h5-10,14H,3-4H2,1-2H3 |
InChIキー |
CIFMUIDPXSKEQN-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(N1C=CC2=CC=CC=C2C1C#N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


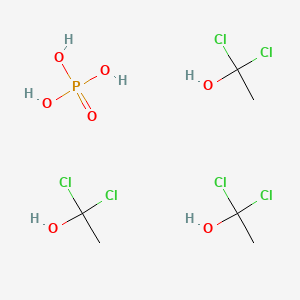

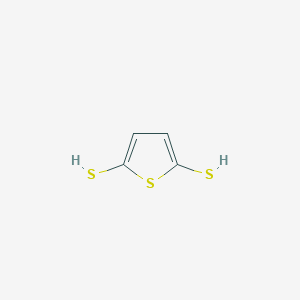



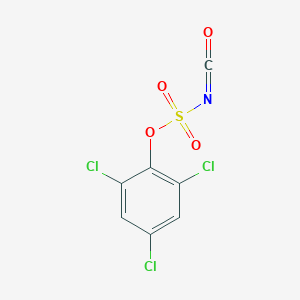
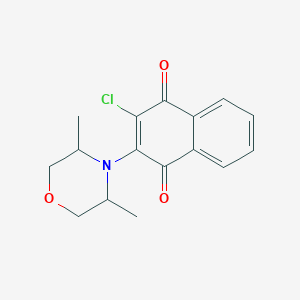
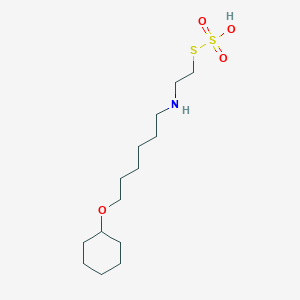

![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)

